1-Cyclopentylidenepropan-2-one

描述

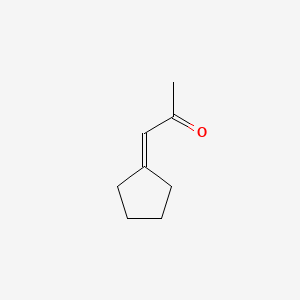

1-Cyclopentylidenepropan-2-one is a cyclic ketone featuring a cyclopentylidene group fused to a propan-2-one backbone. Cyclic ketones like this are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or materials science applications. For example, cyclopropane-containing compounds (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, CAS 123989-29-7 ) are valued for their ring strain and reactivity in cycloaddition reactions .

属性

分子式 |

C8H12O |

|---|---|

分子量 |

124.18 g/mol |

IUPAC 名称 |

1-cyclopentylidenepropan-2-one |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h6H,2-5H2,1H3 |

InChI 键 |

UTZMTDJSBFQHBK-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C=C1CCCC1 |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-环戊叉丙-2-酮可以通过多种方法合成。一种常见的合成路线包括在碱(如氢氧化钠)的存在下,环戊酮与丙酮的缩合反应。 该反应通过形成烯醇化物中间体进行,然后进行醛醇缩合反应生成所需的产物 .

另一种方法包括在催化剂(如哌啶)的存在下,环戊酮与丙醛反应。 该反应也通过烯醇化物中间体进行,然后进行醛醇缩合反应 .

工业生产方法

1-环戊叉丙-2-酮的工业生产通常涉及大规模的醛醇缩合反应。反应条件经过优化,以最大限度地提高产率并最大限度地减少副产物。 常见的工业催化剂包括氢氧化钠和哌啶,反应在受控的温度和压力条件下进行 .

化学反应分析

反应类型

1-环戊叉丙-2-酮经历各种化学反应,包括:

氧化: 该化合物可以被氧化成羧酸或其他氧化衍生物。

还原: 酮基的还原可以生成醇。

取代: 该化合物可以在羰基碳上发生亲核取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。

还原: 常用还原剂包括硼氢化钠(NaBH₄)和氢化铝锂(LiAlH₄)。

主要形成的产物

氧化: 羧酸和酮。

还原: 醇。

取代: 各种取代的酮和醇。

环化: 环戊烯酮和其他环状化合物.

科学研究应用

1-环戊叉丙-2-酮在科学研究中具有多种应用:

化学: 它被用作有机合成的构建块,以创建更复杂的分子。

生物学: 研究该化合物对酶和受体的潜在生物活性及其相互作用。

医学: 正在进行的研究探索其作为药物中间体的潜力。

作用机制

1-环戊叉丙-2-酮的作用机制涉及它与各种分子靶标的相互作用。该化合物可以充当亲核试剂或亲电试剂,具体取决于反应条件。它可以与其他分子形成共价键,从而导致形成新的化学实体。 其反应中涉及的途径包括亲核加成、亲电取代和环化 .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 1-Cyclopentylidenepropan-2-one with structurally or functionally related compounds, based on available

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₈H₁₀O | 122.16 g/mol* | Cyclopentylidene, ketone |

| 2,5-Di(cyclopentylidene)cyclopentan-1-one | 5682-82-6 | C₁₅H₂₀O | 216.32 g/mol | Dual cyclopentylidene, ketone |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 123989-29-7 | C₁₂H₁₁ClO | 206.67 g/mol | Chlorophenyl, cyclopropyl, ketone |

| 1-(2-Thienyl)-1-propanone | 13679-75-9 | C₇H₈OS | 140.20 g/mol | Thiophene, ketone |

*Calculated based on molecular formula.

Table 2: Chemical Reactivity and Hazards

Key Research Findings and Gaps

Structural Influence on Reactivity : Cyclopentylidene and cyclopropyl groups confer distinct steric and electronic effects. For example, cyclopropane rings in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one enhance reactivity in ring-opening reactions , whereas conjugated cyclopentylidene systems (as in 2,5-Di(cyclopentylidene)cyclopentan-1-one) may stabilize intermediates .

生物活性

1-Cyclopentylidenepropan-2-one, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly as a modulator of specific receptors involved in immune responses. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentylidene moiety attached to a propan-2-one backbone. Its structure can be represented as follows:

Modulation of RORγ Receptors

Research indicates that this compound functions as a modulator of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is crucial in regulating immune responses, particularly in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action:

- RORγ Activation: The compound binds to RORγ and influences its transcriptional activity, potentially reducing the expression of pro-inflammatory cytokines like IL-17 and IL-22 .

- Th17 Cell Differentiation: By modulating RORγ activity, this compound may alter the differentiation pathway of naive T cells into Th17 cells, thereby impacting autoimmune disease progression .

Study on Autoimmune Disease Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound in animal models of autoimmune diseases:

| Study | Model | Findings |

|---|---|---|

| Study A | EAE Model (Multiple Sclerosis) | Administration of the compound resulted in reduced clinical scores and inflammation markers. |

| Study B | Collagen-Induced Arthritis | Significant decrease in joint swelling and inflammatory cytokine levels was observed. |

These studies suggest that the compound may possess therapeutic potential for treating autoimmune conditions through its action on RORγ.

Pharmacological Implications

The modulation of RORγ by this compound opens avenues for developing new treatments targeting Th17-related pathologies. The ability to inhibit or enhance RORγ activity could lead to novel therapeutic strategies for managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。